BenchChemオンラインストアへようこそ!

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Protein Phosphatase Inhibition Structure-Activity Relationship Conformational Analysis

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS not publicly assigned; molecular formula C16H17NO4, MW 287.31 g/mol) is a half-acid amide analogue of norcantharidin, the demethylated cantharidin derivative that acts as a dual PP1/PP2A inhibitor. The compound features the characteristic 7-oxabicyclo[2.2.1]hept-5-ene scaffold bearing a free carboxylic acid at position 2 and a 3,4-dimethylphenyl carbamoyl substituent at position This bicyclic ether-olefin core is a privileged starting material for pharmaceutical intermediates, notably cyclophellitol-based anti-HIV agents.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B5081588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C
InChIInChI=1S/C16H17NO4/c1-8-3-4-10(7-9(8)2)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20)
InChIKeyFTYPOSAFKRXDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: Procurement-Ready Profile of a Norcantharidin-Derived Amide-Acid Building Block


3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS not publicly assigned; molecular formula C16H17NO4, MW 287.31 g/mol) is a half-acid amide analogue of norcantharidin, the demethylated cantharidin derivative that acts as a dual PP1/PP2A inhibitor [1]. The compound features the characteristic 7-oxabicyclo[2.2.1]hept-5-ene scaffold bearing a free carboxylic acid at position 2 and a 3,4-dimethylphenyl carbamoyl substituent at position 3. This bicyclic ether-olefin core is a privileged starting material for pharmaceutical intermediates, notably cyclophellitol-based anti-HIV agents [2]. The compound belongs to the well-studied amide-acid norcantharidin analogue class, which has produced inhibitors with PP2A IC50 values as low as 2.8 µM and broad-spectrum tumour cell growth inhibition [1].

Why 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Cannot Be Replaced by Generic Norcantharidin Analogues: Structural Determinants of Pharmacological Divergence


Norcantharidin analogues are not functionally interchangeable because subtle structural variations—particularly the position of methyl substituents on the aromatic amide ring—produce divergent effects on PP1 versus PP2A inhibition potency, selectivity, and cytotoxicity [1]. In the seminal amide-acid series, ortho-substituted aromatic rings cause torsional deviation from N–CO planarity, leading to attenuated PP1/PP2A inhibition, while meta- and para-substituted analogues retain activity [1]. The 3,4-dimethylphenyl substitution pattern on the target compound places methyl groups in meta and para positions, avoiding the steric clash that degrades target engagement in ortho-substituted comparators such as 2,4-dimethylphenyl or 2,3-dimethylphenyl variants [1][2]. This positional isomerism directly determines whether the aromatic ring can adopt the coplanar conformation required for efficient hydrogen bonding within the phosphatase active site, making generic substitution of one dimethylphenyl regioisomer for another an uncontrolled variable in any phosphatase inhibition or cytotoxicity assay [1].

3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: Quantitative Comparator-Based Evidence for Informed Procurement


Regioisomeric Methyl Substitution Determines PP1/PP2A Inhibitory Competence: 3,4-Dimethylphenyl vs. Ortho-Substituted Analogues

In the comprehensive amide-acid norcantharidin series reported by Hill et al. (2008), aromatic amide analogues with non-ortho-substituted phenyl rings consistently achieved PP1 IC50 values of 10–15 µM and PP2A IC50 values of 5–11 µM, whereas introduction of a bulky ortho substituent caused the aromatic ring to twist out of N–CO planarity and reduced PP1/PP2A inhibition [1]. The 3,4-dimethylphenyl substitution pattern places both methyl groups distal to the amide linkage, preserving coplanarity. This contrasts with regioisomers such as the 2,4-dimethylphenyl and 2,3-dimethylphenyl analogues, each commercially available (EVT-12598808 and EVT-5216234 respectively), where the ortho-methyl group introduces torsional strain that is documented to impair phosphatase binding [1]. The parent norcantharidin reference standard displays PP1 IC50 = 9.0 ± 1.4 µM and PP2A IC50 = 3.0 ± 0.4 µM (3-fold PP2A-selective), while the strongest half-acid analogues in this series achieve PP2A IC50 = 2.8 ± 0.10 µM with 4.6-fold selectivity and a mean GI50 of ~9.6 µM across nine human cancer cell lines [2].

Protein Phosphatase Inhibition Structure-Activity Relationship Conformational Analysis

Differentiation from the 2,4-Dimethylphenyl Regioisomer: Impact on Physicochemical and ADME Predictors

The 3,4-dimethylphenyl analogue and its 2,4-dimethylphenyl regioisomer (BenchChem ID B5081588 and EVT-12598808 respectively) share identical molecular formula (C16H17NO4) and molecular weight (287.31 g/mol) . However, the different methyl substitution pattern creates distinct molecular electrostatic potential surfaces and dipole moments. For the broader class of dimethylaniline-derived norcantharidin amide-acids, logP and logD values are known to vary by 0.3–0.8 log units between regioisomers due to differential solvation of the amide moiety, a range sufficient to shift predicted intestinal absorption and CNS penetration classifications [1]. While experimentally measured logP/logD values for these two specific compounds are not publicly available, the class-level observation that regioisomeric dimethylphenyl amides exhibit divergent chromatographic retention times and solubility profiles means that procurement of the 3,4-isomer rather than the 2,4-isomer eliminates the confound introduced by differential physicochemical properties in cell-based assays where passive membrane permeability contributes to apparent potency [1].

Drug Likeness Lipophilicity Isosteric Replacement

Free Carboxylic Acid Functionality Enables Derivatisation Not Accessible with Anhydride or Imide Analogues

The target compound retains a free carboxylic acid at the 2-position of the oxabicyclo scaffold, a feature shared with the half-acid series that proved superior to the parent norcantharidin anhydride in both PP2A inhibition potency (IC50 2.8 vs. 3.0 µM) and cytotoxicity (GI50 ~9.6 vs. ~45 µM) [1]. In contrast, norcantharimide analogues (e.g., compounds 9–43 in the Hill 2007 series), though synthetically accessible, lack this free acid handle and show both reduced PP2A inhibition and loss of aqueous solubility that limits formulation options [2]. The carboxylic acid moiety on the target compound permits amide coupling, esterification, or salt formation without requiring a separate ring-opening step that would destroy the bicyclic scaffold. The analogous 3,5-dimethylphenyl half-acid (EVT-5098060) and the 2,4-dimethylphenyl half-acid (EVT-12598808) are commercially sourced but differ in aromatic substitution pattern; the target 3,4-isomer combines the proven half-acid bioactivity profile with a substitution pattern predicted to maintain target engagement [1].

Synthetic Versatility Bioconjugation Prodrug Design

Patent Landscape: 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Scaffold as a Privileged Intermediate with Industrial Manufacturing Routes

The 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid core is defined as a valuable synthetic intermediate in multiple patent families. US20030187282A1 (Kuraray Co.) specifically claims industrial manufacturing methods for this scaffold under mild conditions, reporting yields of 85–92% for the Diels-Alder cycloaddition between furan and acrylic acid derivatives [1]. This contrasts with earlier methods requiring 9–75 day reaction times at yields of only 33–48% [1]. The patent further demonstrates the utility of the endo-carboxylic acid intermediate in the synthesis of cyclophellitol, an anti-HIV β-glucosidase inhibitor [1]. A separate patent family (US 6150069) claims oxabicyclo compounds as photoresist resin monomers for UV lithography, establishing dual-use potential across pharmaceutical and materials science supply chains [2]. The target compound's core scaffold thus benefits from established industrial synthetic routes that do not apply to acyclic or non-bicyclic phosphatase inhibitor chemotypes such as fostriecin or okadaic acid [3].

Chemical Process Development Scale-Up Patent Protection

Where 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Delivers Procurement Value: Evidence-Anchored Application Scenarios


Scaffold-Hopping Library Synthesis for PP1/PP2A Dual Inhibitor Optimisation

As amide-acid norcantharidin analogues with non-ortho-substituted aromatic rings demonstrate PP2A IC50 values of 5–11 µM and up to 4.6-fold selectivity over PP1 [1], this compound serves as a key intermediate for generating focused libraries via the free carboxylic acid handle. The 3,4-dimethylphenyl substitution is predicted to maintain the coplanar amide conformation essential for phosphatase binding, unlike ortho-substituted regioisomers that lose activity [1]. Medicinal chemistry teams can use this compound as a scaffold-hopping starting point to explore amide coupling diversity while retaining the proven half-acid pharmacophore.

Positional Isomer Comparator in Structure-Activity Relationship Studies

The simultaneous commercial availability of the 3,4-dimethylphenyl (this compound), 2,4-dimethylphenyl (EVT-12598808), and 3,5-dimethylphenyl (EVT-5098060) regioisomers enables systematic SAR profiling of methyl substitution effects on PP1/PP2A inhibition and cytotoxicity [2]. Because ortho-substitution is documented to cause N–CO torsional strain and reduced phosphatase inhibition [1], including the 3,4-isomer as a non-ortho control is essential for deconvoluting steric versus electronic contributions to potency in any SAR campaign.

Synthetic Intermediate for Cyclophellitol-Derived β-Glucosidase Inhibitors

The 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid core is a direct precursor to cyclophellitol and related cyclitol epoxides that act as irreversible β-glucosidase inhibitors with anti-HIV activity [2]. The patent literature establishes that the endo-carboxylic acid derivative can be elaborated to cyclophellitol via established routes [2]. The target compound, bearing a pre-installed 3,4-dimethylphenyl amide, offers an advanced intermediate for generating N-aryl cyclophellitol analogues in fewer synthetic steps than starting from the unsubstituted bicyclic acid.

Negative Control Compound for Ortho-Substituted Norcantharidin SAR

Given the documented deleterious effect of ortho aromatic substituents on PP1/PP2A inhibition [1], the 3,4-dimethylphenyl analogue—with both methyl groups in non-ortho positions—functions as a retention-of-activity control when screening ortho-substituted library members. In any assay where an ortho-substituted analogue shows reduced potency, the 3,4-isomer provides the matched molecular formula and MW comparator that isolates the conformational effect from bulk property differences [1].

Quote Request

Request a Quote for 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.